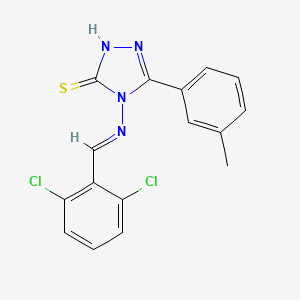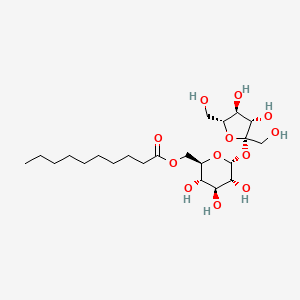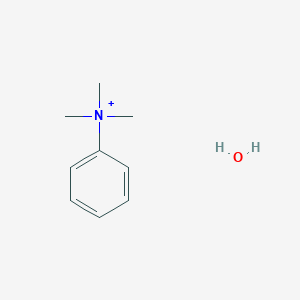
trimethylanilinium hydroxide (TMAH), 0.2 M in methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylanilinium hydroxide, 0.2 M in methanol, is a chemical compound used primarily as an esterification reagent. It is particularly effective in forming methyl derivatives of molecules that have replaceable protons attached to nitrogen, such as barbiturates, sedatives, xanthine bases, phenolic alkaloids, and fatty acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylanilinium hydroxide is synthesized by the reaction of trimethylaniline with a strong base, such as sodium hydroxide or potassium hydroxide, in methanol. The reaction typically occurs at room temperature and results in the formation of trimethylanilinium hydroxide in methanol .
Industrial Production Methods
In industrial settings, the production of trimethylanilinium hydroxide involves the use of large-scale reactors where trimethylaniline is mixed with methanol and a strong base. The reaction is carefully controlled to ensure the complete conversion of trimethylaniline to trimethylanilinium hydroxide. The product is then purified and concentrated to the desired 0.2 M concentration in methanol .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylanilinium hydroxide undergoes several types of chemical reactions, including:
Esterification: It is used to form methyl esters from carboxylic acids.
Etherification: It can convert alcohols into ethers.
N-alkylation: It forms N-methyl derivatives by replacing hydrogen atoms attached to nitrogen.
Common Reagents and Conditions
Esterification: Carboxylic acids and trimethylanilinium hydroxide in methanol.
Etherification: Alcohols and trimethylanilinium hydroxide in methanol.
N-alkylation: Amines and trimethylanilinium hydroxide in methanol.
Major Products
Esterification: Methyl esters.
Etherification: Ethers.
N-alkylation: N-methyl derivatives.
Applications De Recherche Scientifique
Trimethylanilinium hydroxide has a wide range of applications in scientific research:
Mécanisme D'action
Trimethylanilinium hydroxide exerts its effects through the formation of methyl derivatives. The compound acts as an alkylating agent, replacing hydrogen atoms attached to nitrogen with methyl groups. This process involves the nucleophilic attack of the nitrogen atom on the methyl group, resulting in the formation of N-methyl derivatives . The molecular targets and pathways involved in this mechanism include the nitrogen atoms in amines, carboxylic acids, and alcohols .
Comparaison Avec Des Composés Similaires
Trimethylanilinium hydroxide is unique in its ability to form methyl derivatives of nitrogen-bearing molecules. Similar compounds include:
Tetramethylammonium hydroxide: Used for similar esterification and methylation reactions but differs in its structure and reactivity.
Trimethylphenylammonium hydroxide: Another name for trimethylanilinium hydroxide.
Benzyltrimethylammonium hydroxide: Used for similar reactions but has a benzyl group instead of a phenyl group.
Trimethylanilinium hydroxide stands out due to its specific application in the derivatization of barbiturates and other nitrogen-bearing molecules, making it a preferred reagent in various analytical and industrial processes .
Propriétés
Formule moléculaire |
C9H16NO+ |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
trimethyl(phenyl)azanium;hydrate |
InChI |
InChI=1S/C9H14N.H2O/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H2/q+1; |
Clé InChI |
HADKRTWCOYPCPH-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1=CC=CC=C1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[13C8]-Nifedipine](/img/structure/B12058222.png)

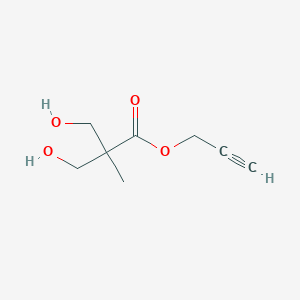
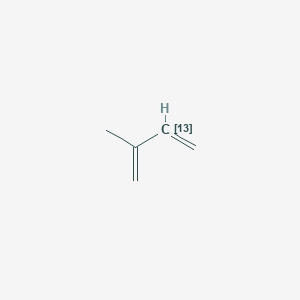
![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


